Methyl 2-(3-fluorobenzamido)benzo[d]thiazole-6-carboxylate
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Overview
Description
“Methyl 2-(3-fluorobenzamido)benzo[d]thiazole-6-carboxylate” is a benzothiazole derivative . Benzothiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code:1S/C9H8NO2S/c1-12-9(11)6-2-3-7-8(4-6)13-5-10-7/h2-5,13H,1H3
. Chemical Reactions Analysis
Benzothiazole-6-carboxylic acid may be used in the synthesis of N-(pyridin-4-yl)benzo[d]thiazole-6-carboxamide, which shows the potential to inhibit K1 capsule formation in uropathogenic Escherichia coli .Physical And Chemical Properties Analysis
“this compound” is a white to off-white solid . It has a molecular weight of 194.23 . It should be stored in a refrigerator .Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity, suggesting that they may target the mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the target organism or pathway .
Biochemical Pathways
Benzothiazole derivatives have been found to inhibit the growth of mycobacterium tuberculosis, suggesting that they may interfere with essential biochemical pathways in this organism .
Result of Action
Benzothiazole derivatives have been found to exhibit anti-tubercular activity, suggesting that they may inhibit the growth of mycobacterium tuberculosis .
Advantages and Limitations for Lab Experiments
One advantage of using methyl 2-(3-fluorobenzamido)benzo[d]thiazole-6-carboxylate in lab experiments is its potent antitumor activity, which makes it a potential candidate for the development of new cancer therapies. Additionally, this compound has been shown to exhibit antibacterial and antifungal activities, making it a potential candidate for the development of new antibiotics. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in vivo.
Future Directions
There are several future directions for the research and development of methyl 2-(3-fluorobenzamido)benzo[d]thiazole-6-carboxylate. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the investigation of the mechanism of action of this compound, which may lead to the development of more effective cancer therapies. Additionally, future research may focus on the development of new derivatives of this compound with improved pharmacological properties.
Synthesis Methods
The synthesis of methyl 2-(3-fluorobenzamido)benzo[d]thiazole-6-carboxylate can be achieved through a multistep process. The first step involves the reaction of 3-fluoroaniline with 2-chlorobenzoic acid to form 2-(3-fluorobenzamido)benzoic acid. The second step involves the reaction of 2-(3-fluorobenzamido)benzoic acid with thionyl chloride to form 2-(3-fluorobenzamido)benzoyl chloride. The third step involves the reaction of 2-(3-fluorobenzamido)benzoyl chloride with 2-aminobenzo[d]thiazole to form this compound.
Scientific Research Applications
Methyl 2-(3-fluorobenzamido)benzo[d]thiazole-6-carboxylate has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to exhibit potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been shown to exhibit antibacterial and antifungal activities, making it a potential candidate for the development of new antibiotics.
Safety and Hazards
properties
IUPAC Name |
methyl 2-[(3-fluorobenzoyl)amino]-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O3S/c1-22-15(21)10-5-6-12-13(8-10)23-16(18-12)19-14(20)9-3-2-4-11(17)7-9/h2-8H,1H3,(H,18,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTCAIKFDIUDJSP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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